![molecular formula C17H22N4O2S B2895189 N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide CAS No. 1436373-22-6](/img/structure/B2895189.png)
N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide
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Overview
Description
The compound “N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives are prominent in medicinal chemistry due to their structural significance and pharmacological properties. They are often used as scaffolds in the synthesis of bioactive chemicals . The pyrazole moiety can interact with various biological targets, leading to potential treatments for diseases. For instance, pyrazole-based compounds have been explored for their anti-inflammatory, analgesic, and antipyretic activities.
Drug Discovery
In drug discovery, pyrazole derivatives are valuable for their versatility in creating new pharmacophores. The pyrazole ring can be modified to enhance the interaction with biological receptors, which is crucial for the development of new drugs with improved efficacy and reduced side effects .
Agrochemistry
Pyrazoles play a significant role in agrochemistry, particularly as fungicides. Compounds with the pyrazole scaffold have been shown to exhibit fungicidal activity, protecting crops from various phytopathogenic fungi. This is crucial for improving crop yield and quality .
Coordination Chemistry
In coordination chemistry, pyrazole derivatives are used to synthesize ligands that can coordinate with metal ions. These complexes have applications in catalysis, magnetic materials, and luminescence .
Organometallic Chemistry
The pyrazole ring is a component in the synthesis of organometallic compounds. These compounds are essential in various catalytic processes, including those used in industrial chemical synthesis .
Antimicrobial Research
Pyrazole derivatives have been investigated for their antimicrobial properties. Research into N-substituted pyrazole compounds has shown promise in developing new antimicrobial agents that can combat resistant strains of bacteria and fungi .
Mechanism of Action
Target of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities .
Mode of Action
It is known that compounds containing a 1-methyl-1h-pyrazol-4-yl moiety can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that compounds containing a 1-methyl-1h-pyrazol-4-yl moiety are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Compounds containing a 1-methyl-1h-pyrazol-4-yl moiety have been associated with a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-20-14-17(12-18-20)21-10-5-8-16(13-21)19-24(22,23)11-9-15-6-3-2-4-7-15/h2-4,6-7,9,11-12,14,16,19H,5,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKMRTKFZXTERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide |
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